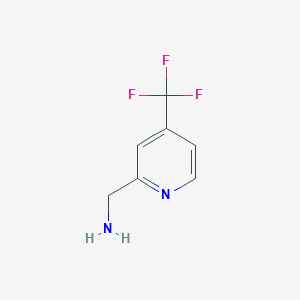

(4-(Trifluoromethyl)pyridin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGMLLBMNDWLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394988 | |

| Record name | (4-(trifluoromethyl)pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872577-05-4 | |

| Record name | (4-(trifluoromethyl)pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a fluorinated pyridine building block of significant interest in medicinal chemistry and drug discovery. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a valuable component in the design of novel therapeutic agents.[3][4] This document will delve into the core identifiers, physicochemical properties, synthesis, handling, and applications of this compound, providing a crucial resource for professionals in the field.

Disclaimer: This guide focuses on the trifluoromethyl derivative, as it is the predominantly documented and commercially available compound. The user's original query mentioned "(4-(Trichloromethyl)pyridin-2-yl)methanamine"; however, literature and supplier databases overwhelmingly point towards the trifluoromethyl analogue as the compound of greater scientific and commercial relevance.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. The following section details the key identifiers for this compound.

Chemical Identity

-

PubChem CID : 3682810[5]

-

IUPAC Name : [4-(Trifluoromethyl)pyridin-2-yl]methanamine[5]

-

Molecular Formula : C₇H₇F₃N₂[5]

-

Synonyms : 2-(Aminomethyl)-4-(trifluoromethyl)pyridine, 4-Trifluoromethyl-pyridin-2-ylmethylamine[5]

Structural and Molecular Identifiers

-

Canonical SMILES : C1=CN=C(C=C1C(F)(F)F)CN[5]

-

InChI : InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2[5]

-

InChIKey : IHGMLLBMNDWLBL-UHFFFAOYSA-N[5]

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these properties.[3]

| Property | Value | Source |

| Molecular Weight | 176.14 g/mol | [5] |

| Exact Mass | 176.05613272 Da | [5] |

| XLogP3 | 0.6 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 38.9 Ų | [5] |

Part 2: Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

A common strategy involves the initial synthesis of a suitable trifluoromethylpyridine precursor, followed by functional group interconversion to install the aminomethyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Considerations (Hypothetical Protocol)

-

Chlorination of 4-Picoline : The starting material, 4-picoline, can undergo radical chlorination to form 4-(trichloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.

-

Halogen Exchange (Fluorination) : The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange reaction, often employing reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride under pressure.[1]

-

Functionalization of the Pyridine Ring : The resulting 4-(trifluoromethyl)pyridine can then be selectively functionalized at the 2-position. This may involve bromination followed by a cyanation reaction (e.g., using copper(I) cyanide).

-

Reduction to the Amine : The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Causality in Experimental Choices : The choice of a multi-step pathway involving halogenation and cyanation is dictated by the need for regioselective functionalization of the pyridine ring. The trifluoromethyl group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can direct nucleophilic substitution. The reduction of a nitrile is a reliable and high-yielding method for the synthesis of primary amines.

Part 3: Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the aminomethyl group.

-

¹³C NMR : Will show distinct signals for the trifluoromethyl carbon, the pyridine ring carbons, and the methylene carbon.

-

¹⁹F NMR : A singlet corresponding to the -CF₃ group is expected. The chemical shift of this peak is a key identifier for trifluoromethylated aromatic compounds.[7]

-

-

Mass Spectrometry (MS) : Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.[8]

Part 4: Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[2][4]

Role as a Bioactive Scaffold

-

This compound serves as a key building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for the introduction of various functional groups and for coupling to other molecular scaffolds.

-

Improved Pharmacokinetics : The trifluoromethyl group can block metabolic oxidation at the position of attachment, thereby increasing the metabolic stability and half-life of a drug.[3]

-

Enhanced Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein, potentially leading to increased binding affinity and potency.[3]

Therapeutic Areas of Interest

Derivatives of trifluoromethylpyridines have been investigated in a wide range of therapeutic areas:

-

Oncology : As key components of kinase inhibitors, such as RAF inhibitors for the treatment of melanoma and other cancers.[9]

-

Neuroscience : The ability of the CF₃ group to enhance blood-brain barrier permeability makes it a valuable feature in the design of CNS-active drugs.[3]

-

Agrochemicals : Trifluoromethylpyridines are widely used in herbicides and insecticides.[1]

Drug Development Workflow

The following diagram illustrates how a building block like this compound fits into a typical drug discovery pipeline.

Caption: Role of the title compound in a drug discovery workflow.

Part 5: Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties. The information below is synthesized from multiple safety data sheets.[5][10][11][12][13]

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |

| Specific Target Organ Toxicity (Single Exposure) | Danger | H335: May cause respiratory irritation. |

Data compiled from PubChem GHS Classification.[5]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment :

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Storage

-

Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.[11][12]

-

Keep the container tightly closed.[14]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fuji, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-139. [Link]

-

Supporting Information for a scientific article. [Link]

-

PubChem. 4-(Trifluoromethoxy)pyridin-2-amine. [Link]

-

Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]

-

Supporting Information for a scientific article. Royal Society of Chemistry. [Link]

-

Molbase. [5-(trifluoromethyl)pyridin-2-yl]methanamine. [Link]

-

Matrix Fine Chemicals. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL. [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine. [Link]

- Google Patents. Method for synthesizing 4-trifluoromethyl pyridine compound.

-

D'Souza, S., & Piras, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

-

PubChem. [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone. [Link]

-

Cierpiał, T., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. [Link]

-

Fuji, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)pyridine. [Link]

-

Acros Pharmatech. This compound hydrochloride. [Link]

-

SpectraBase. 4-METHYL-N-[4-(TRICHLOROMETHYL)-PYRIMIDIN-2-YL]-6-(TRIFLUOROMETHYL)-PYRIMIDIN-2-AMINE. [Link]

-

de Oliveira, A. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1184-1202. [Link]

-

Mary, Y. S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(12), 80-92. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 872577-05-4|this compound| Ambeed [ambeed.com]

- 7. rsc.org [rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. ossila.com [ossila.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a key building block in contemporary drug discovery and development. We will delve into its chemical structure, physicochemical properties, and strategic importance in medicinal chemistry. This guide will further explore established synthetic routes, detailed spectroscopic analysis, and critical safety and handling protocols. The primary focus will be on its application as a versatile intermediate in the synthesis of pharmacologically active agents, with a particular emphasis on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique attributes of fluorinated pyridine scaffolds.

Introduction: The Strategic Value of the Trifluoromethylpyridine Moiety

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and pharmacological properties of a lead compound. When appended to a heterocyclic scaffold such as pyridine, the -CF3 group can impart a range of desirable attributes, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.

-

Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing target binding and reducing off-target effects.

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent and selective interactions with biological targets.

This compound has emerged as a particularly valuable building block, combining the advantageous properties of the 4-trifluoromethylpyridine core with a reactive aminomethyl group at the 2-position. This functional handle allows for straightforward elaboration into a diverse array of more complex molecules, making it a privileged scaffold in the design of novel therapeutics.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a methanamine group at the 2-position.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its common salt forms are presented in the table below. It is important to note that while data for the free base is available, more extensive information is often reported for its more stable salt forms.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 872577-05-4 | [PubChem][1] |

| Molecular Formula | C₇H₇F₃N₂ | [PubChem][1] |

| Molecular Weight | 176.14 g/mol | [PubChem][1] |

| Appearance | Light yellow liquid (hydrochloride salt) | [Chem-Impex][2] |

| Appearance | White solid (dihydrochloride salt) | [Sigma-Aldrich] |

| Storage Conditions | Store at 0-8°C | [Chem-Impex][2] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, often involving the initial construction of the 4-trifluoromethylpyridine core followed by functionalization at the 2-position. A plausible and industrially relevant synthetic pathway is outlined below, drawing from established methods for the synthesis of substituted pyridines.[3][4]

Synthetic Workflow

A common strategy involves the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, which can then be converted to the desired aminomethyl derivative.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on a patent for the synthesis of the key intermediate, 2-chloro-4-trifluoromethylpyridine.[3]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

-

In a suitable reaction vessel under an inert atmosphere, a solution of a metal reagent in an aprotic solvent is prepared.

-

Trialkylhalosilane is added to activate the reaction mixture.

-

A solution of 1,1,1-trifluoro-4-alkoxy-3-alkenyl-2-one and a 2-haloalkylnitrile is added, and the mixture is heated to 50-80°C.

-

Upon completion of the reaction, the intermediate allyl alcohol is hydrolyzed and cyclized to yield 2-hydroxy-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

-

To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine in a suitable solvent such as DMF, phosphorus pentachloride (PCl₅) is added portion-wise at room temperature.[3]

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched, and the product is isolated and purified by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine.[3]

Step 3: Synthesis of this compound

-

The 2-chloro-4-(trifluoromethyl)pyridine can be converted to the final product through a variety of methods. One common approach is a Rosenmund-von Braun reaction to introduce a nitrile group, followed by reduction of the nitrile to the primary amine.

-

Alternatively, the 2-position can be functionalized with a methyl group which is then halogenated and subsequently displaced with an amine source.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176, along with characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in several therapeutic areas, most notably in the development of enzyme inhibitors and anticancer agents.

Lysyl Oxidase-Like 2 (LOXL2) Inhibitors for Fibrosis

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[10] Dysregulation of LOXL2 activity is implicated in the progression of fibrotic diseases. The development of small molecule inhibitors of LOXL2 is a promising therapeutic strategy.

Research has shown that derivatives of (4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy are potent and selective inhibitors of LOXL2.[10] The this compound scaffold serves as a key component of these inhibitors, with the aminomethyl group often involved in crucial interactions with the enzyme's active site. Furthermore, the related compound (2-chloropyridin-4-yl)methanamine has been identified as a selective LOXL2 inhibitor.[11][12][13]

Caption: Role of this compound derivatives in the inhibition of LOXL2.

Anticancer Agents

The trifluoromethylpyridine motif is frequently found in small molecules designed as anticancer agents.[14][15][16] The properties imparted by the -CF₃ group can enhance a compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation. This compound provides a versatile platform for the synthesis of libraries of compounds to be screened for anticancer activity. The aminomethyl group can be readily derivatized to introduce various pharmacophores that can interact with specific cancer targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a trifluoromethyl-substituted pyridine ring and a reactive aminomethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of this scaffold can lead to compounds with enhanced metabolic stability, improved cell permeability, and potent biological activity. As research into targeted therapies for diseases such as fibrosis and cancer continues to advance, the demand for privileged scaffolds like this compound is expected to grow, further solidifying its importance in the drug discovery and development pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Supporting Information for a scientific article.

-

Chem-Impex International. (4-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride. [Link]

-

PubChem. 4-(Trifluoromethoxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Westwood, M. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound (CN1263094A).

-

PubChem. 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. [5-(Trifluoromethyl)pyridin-2-yl]methanamine. National Center for Biotechnology Information. [Link]

-

L-G, et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(3), 310-315. [Link]

-

National Center for Biotechnology Information. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters. [Link]

-

University of Ottawa. Fluorine NMR. [Link]

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound (CN1103757C).

-

Haga, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-122. [Link]

-

Liu, H., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128268. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]

- Google Patents. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine (EP2527327A1).

- Google Patents. (2010).

-

National Center for Biotechnology Information. (2015). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Bioorganic & Medicinal Chemistry, 23(17), 5620-5628. [Link]

- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2).

-

Defense Technical Information Center. (1969). Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

ResearchGate. Figure S26. 13C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. [Link]

-

ChemSrc. [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine. [Link]

-

SpectraBase. 4-METHYL-N-[4-(TRICHLOROMETHYL)-PYRIMIDIN-2-YL]-6-(TRIFLUOROMETHYL)-PYRIMIDIN-2-AMINE. [Link]

-

PubMed Central. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cell Cycle, 21(17), 1827-1841. [Link]

-

PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

- Anto P., et al. (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. (Note: A specific citation cannot be generated as the source is a product listing without a main article link).

-

NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. [Link]

Sources

- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 5. biophysics.org [biophysics.org]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(4-(Trifluoromethyl)pyridin-2-yl)methanamine: A Comprehensive Guide to Synthesis, Optimization, and Application

An In-Depth Technical Guide for Medicinal Chemists

Abstract

(4-(Trifluoromethyl)pyridin-2-yl)methanamine is a pivotal building block in contemporary drug discovery, prized for its unique combination of a reactive primary amine for diverse coupling chemistries and a trifluoromethyl-substituted pyridine core. The trifluoromethyl (CF₃) group is a well-established bioisostere for various functionalities, capable of enhancing critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth examination of the most robust and scalable synthetic pathways to this valuable intermediate. We will dissect the strategic considerations behind precursor synthesis and explore the nuances of the critical nitrile reduction step, offering detailed, field-proven protocols. The content herein is designed to empower researchers, chemists, and drug development professionals to confidently synthesize and utilize this key building block in their research endeavors.

The Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility. When combined with a trifluoromethyl group, the resulting molecule gains significant advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve cell membrane permeability and oral bioavailability.[2][3]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly lowers the pKa of the pyridine nitrogen, preventing unwanted protonation at physiological pH and reducing potential off-target interactions.

-

Target Binding: The CF₃ group can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, thereby increasing binding affinity and selectivity.[4]

The 2-aminomethyl substituent provides a versatile synthetic handle, allowing for the construction of amides, sulfonamides, ureas, and other functional groups essential for probing structure-activity relationships (SAR).

Physicochemical & Safety Profile

A foundational understanding of the target compound's properties is critical before commencing any synthetic work.

| Property | Value | Reference |

| CAS Number | 175277-69-9 | [5] |

| Molecular Formula | C₇H₇F₃N₂ | [5] |

| Molecular Weight | 176.14 g/mol | [5] |

| IUPAC Name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | [5] |

| Predicted Boiling Point | ~235 °C at 760 mmHg | N/A |

| Predicted Density | ~1.35 g/cm³ | N/A |

| UN GHS Classification | Danger: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. | [5] |

CAUTION: Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Retrosynthetic Analysis and Strategic Overview

The most logical and industrially viable approach to synthesizing this compound is through the reduction of the corresponding nitrile, 2-cyano-4-(trifluoromethyl)pyridine. This strategy is advantageous due to the high efficiency and selectivity of modern reduction methods, particularly catalytic hydrogenation.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-(Trifluoromethyl)pyridin-2-yl)methanamine IUPAC name and SMILES format.

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine: Properties, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and SMILES notation, and explores its physicochemical properties. A thorough examination of its synthesis, reactivity, and potential applications, particularly in the development of novel therapeutics, is presented. Furthermore, this guide addresses the critical aspects of safe handling and storage of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 4-position and a methanamine group at the 2-position of the pyridine ring.

-

IUPAC Name: [4-(trifluoromethyl)pyridin-2-yl]methanamine[1]

-

SMILES: C1=CN=C(C=C1C(F)(F)F)CN[1]

-

CAS Number: 872577-05-4[1]

-

Molecular Formula: C7H7F3N2[1]

-

Molecular Weight: 176.14 g/mol [1]

The structure of this molecule, featuring both a strong electron-withdrawing trifluoromethyl group and a basic aminomethyl group, imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 176.14 g/mol | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines is a key area of research in organic chemistry due to their prevalence in agrochemicals and pharmaceuticals.[3][4] The introduction of a trifluoromethyl group onto a pyridine ring can be challenging.[5]

General Synthetic Strategies

While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, general methodologies for the synthesis of related compounds can be inferred. A common approach involves the use of a pre-functionalized pyridine ring. For instance, a starting material such as 2-cyano-4-(trifluoromethyl)pyridine could undergo reduction of the nitrile group to the corresponding amine.

Diagram 2: Retrosynthetic Analysis

A simplified retrosynthetic pathway.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups. The primary amine is nucleophilic and can participate in a variety of reactions, such as amide bond formation, reductive amination, and formation of Schiff bases. The pyridine nitrogen is basic and can be protonated or alkylated. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Applications in Drug Discovery and Development

The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry.[4] The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a valuable component in the design of new drugs.[2][6]

While specific applications of this compound are not extensively documented in public literature, its structure suggests its potential as a key building block in the synthesis of a wide range of biologically active compounds. The aminomethyl group provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.

Compounds containing the 4-(trifluoromethyl)pyridine moiety have been investigated for a variety of therapeutic targets. For example, derivatives have been explored as inhibitors of various kinases and other enzymes.[7]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

Hazard Identification

According to available safety data, this compound is classified as:

-

Harmful if swallowed (Acute toxicity, oral).[1]

-

Causes severe skin burns and eye damage (Skin corrosion/irritation).[1]

-

May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side-shields, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10]

-

Spill Management: In case of a spill, avoid dust formation and ensure adequate ventilation.[8] Absorb the spill with an inert material and dispose of it according to local regulations.[11]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

-

Diagram 3: Laboratory Safety Workflow

A workflow for the safe handling of chemical reagents.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a trifluoromethyl group and a primary amine on a pyridine scaffold provides a versatile platform for chemical exploration. Researchers and scientists working with this compound should be well-versed in its properties and adhere to strict safety protocols to ensure its effective and safe utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ChemistryViews. Selective Trifluoromethylation of Pyridines. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 6. jelsciences.com [jelsciences.com]

- 7. ossila.com [ossila.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Literature review of trifluoromethylpyridine derivatives in chemistry.

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Trifluoromethyl Group Advantage on the Pyridine Scaffold

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties.[2] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine derivatives exhibit a unique combination of properties that make them invaluable building blocks in drug discovery and crop protection.[3][4]

The trifluoromethyl group is a potent electron-withdrawing group, which significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and basicity.[5] This electronic perturbation can enhance binding affinities to biological targets.[2] Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][3] One of the most significant advantages of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] This increased metabolic stability can lead to a longer half-life in biological systems, potentially allowing for reduced dosing frequency of a drug.[3]

This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylpyridine derivatives, offering insights into the causal relationships behind experimental choices and highlighting their importance in the development of new chemical entities.

Part 2: Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches: classical halogen exchange reactions, the use of trifluoromethyl-containing building blocks in cyclocondensation reactions, and modern direct C-H trifluoromethylation methods. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.[8]

Classical Methods: Halogen Exchange (Halex) Reactions

The halogen exchange (Halex) reaction is a long-established and industrially important method for the synthesis of trifluoromethylpyridines. This method typically involves the conversion of a trichloromethylpyridine to a trifluoromethylpyridine using a fluorinating agent, most commonly hydrogen fluoride (HF).[9] The reaction proceeds via a stepwise substitution of chlorine atoms with fluorine atoms.

A key intermediate for many agrochemicals and pharmaceuticals is 2,3-dichloro-5-(trifluoromethyl)pyridine.[9] Its synthesis often starts from 2-chloro-5-(chloromethyl)pyridine, which is first chlorinated to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a Halex reaction.[10]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trichloromethyl)pyridine

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via a halogen exchange reaction.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Iron(III) chloride (catalyst)

-

Dichloromethane

-

1 M Sodium Hydroxide (NaOH) solution

-

Water

-

Autoclave reactor

Procedure:

-

To a high-pressure autoclave reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).[11]

-

Carefully add anhydrous hydrogen fluoride (2.423 g, 85 mmol) to the reactor.[11]

-

Seal the autoclave and heat the reaction mixture to 175 °C overnight with stirring.[11]

-

Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[11]

-

Cool the reactor to room temperature (25 °C) and carefully vent the excess pressure through a caustic scrubber.[11]

-

Dissolve the crude reaction mixture in dichloromethane.[11]

-

Wash the organic layer sequentially with 1 M NaOH solution and water.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality behind Experimental Choices:

-

Anhydrous HF: Serves as the fluorine source for the halogen exchange. The anhydrous condition is crucial to prevent side reactions.

-

Iron(III) chloride: Acts as a Lewis acid catalyst to facilitate the cleavage of the C-Cl bonds and the formation of C-F bonds.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy of the C-Cl bond cleavage and drive the reaction to completion.

-

Caustic Scrubber: Used to neutralize the highly corrosive and toxic HF gas upon venting.

-

Aqueous Workup: The NaOH wash removes any remaining acidic impurities, including HF and HCl, while the water wash removes any residual salts.

Building Block Approaches: Cyclocondensation Reactions

Another powerful strategy for constructing trifluoromethylpyridine rings is through cyclocondensation reactions using smaller, readily available trifluoromethyl-containing building blocks.[4] This approach offers great flexibility in introducing various substituents onto the pyridine ring. Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]

These building blocks can react with a variety of partners, such as enamines or ammonia, to construct the pyridine ring in a single or a few steps.[4] This method is particularly useful for accessing substitution patterns that are difficult to achieve through other routes.[4]

Modern Methods: Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a highly attractive and atom-economical method for the synthesis of trifluoromethylpyridines.[12] This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, and allows for the late-stage introduction of the trifluoromethyl group.[13]

Several strategies have been developed for the direct C-H trifluoromethylation of pyridines, including radical, nucleophilic, and electrophilic trifluoromethylation.[12][13] One elegant approach involves the activation of the pyridine ring as an N-ylide or a pyridinium salt, followed by nucleophilic trifluoromethylation.[12]

Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine

Objective: To synthesize a trifluoromethylpyridine via direct C-H trifluoromethylation of a pyridinium salt.

Materials:

-

Pyridine derivative

-

Methyl iodide

-

Trifluoroacetic acid (TFA)

-

Silver carbonate (Ag2CO3)

-

N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the pyridine derivative in a minimal amount of a suitable solvent.

-

Add an excess of methyl iodide and stir the mixture at room temperature overnight to form the corresponding N-methylpyridinium iodide salt.

-

Collect the precipitated pyridinium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

In a separate flask, add the N-methylpyridinium iodide salt, trifluoroacetic acid, and silver carbonate to N,N-dimethylformamide.[12]

-

Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.[12]

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Causality behind Experimental Choices:

-

N-methylation: The formation of the pyridinium salt activates the pyridine ring towards nucleophilic attack by lowering the energy of the LUMO.

-

Trifluoroacetic acid (TFA): Serves as the trifluoromethyl source.

-

Silver carbonate: Acts as a catalyst or promoter for the trifluoromethylation reaction.[12]

-

DMF: A polar aprotic solvent that is suitable for this type of reaction.

-

Aqueous Workup and Extraction: Standard procedures to separate the organic product from the inorganic salts and other water-soluble components of the reaction mixture.

Part 3: Physicochemical Properties and Their Implications

The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring, which in turn dictates its behavior in biological systems.

Basicity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[5] This is due to the inductive effect of the CF3 group, which pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. The pKa of 3-trifluoromethylpyridine has been determined using 19F NMR spectroscopy.[14]

Lipophilicity

The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of the molecule.[3][5] Lipophilicity, often expressed as logP or logD, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[15] Increased lipophilicity can enhance membrane permeability, leading to better absorption and distribution.[3]

Metabolic Stability

As previously mentioned, the exceptional strength of the C-F bond confers high metabolic stability to the trifluoromethyl group.[6] This makes trifluoromethylpyridines less susceptible to oxidative metabolism, particularly at the site of trifluoromethylation.[7] This increased metabolic stability is a key reason for the prevalence of trifluoromethylpyridines in pharmaceuticals and agrochemicals.[3][6]

| Property | Pyridine | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| pKa | 5.25 | ~1.3 | ~2.8 | ~1.8 |

| logP | 0.65 | ~1.9 | ~1.7 | ~1.9 |

Note: The pKa and logP values are approximate and can vary depending on the measurement conditions and calculation methods.

Part 4: Applications in Drug Discovery and Agrochemicals

The unique combination of properties imparted by the trifluoromethyl group has led to the widespread use of trifluoromethylpyridine derivatives in both the pharmaceutical and agrochemical industries.[1]

Medicinal Chemistry

In drug discovery, the trifluoromethylpyridine scaffold is present in several approved drugs, where it contributes to improved potency, selectivity, and pharmacokinetic profiles.[2]

Case Study: Apalutamide

Apalutamide is a non-steroidal antiandrogen used for the treatment of prostate cancer.[1] The synthesis of apalutamide involves a key trifluoromethylpyridine intermediate, 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[16][17] The trifluoromethyl group in apalutamide is crucial for its high binding affinity to the androgen receptor.

| Drug Name | Therapeutic Area | Trifluoromethylpyridine Moiety |

| Apalutamide | Oncology | 3-(Trifluoromethyl)pyridine |

| Enasidenib | Oncology | 2-(Trifluoromethyl)pyridine |

| Tipranavir | Antiviral | 2-(Trifluoromethyl)pyridine |

Agrochemicals

Trifluoromethylpyridine derivatives are also key components of many modern agrochemicals, including herbicides, insecticides, and fungicides.[3][4]

Case Study: Fluazifop-butyl

Fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[18][19] It contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety. The trifluoromethyl group enhances the herbicidal activity and contributes to the compound's stability.[20] The synthesis of fluazifop-butyl involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a hydroquinone derivative.[19]

| Agrochemical Name | Type | Trifluoromethylpyridine Moiety |

| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridine |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine |

| Fluazinam | Fungicide | 5-(Trifluoromethyl)pyridine |

Part 5: Emerging Applications in Materials Science

Beyond their established roles in life sciences, trifluoromethylpyridine derivatives are finding new applications in materials science.[21] The unique electronic properties and high stability of these compounds make them attractive candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).[22] The incorporation of trifluoromethyl groups can tune the electronic properties of organic materials, leading to improved device performance.[22] Trifluoromethylpyridine-containing polymers are also being explored for their potential use in a variety of applications, including as high-performance plastics and in electronic materials.[21][23]

Part 6: Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have established themselves as a fundamentally important class of compounds in modern chemistry. Their unique combination of physicochemical properties, imparted by the powerful trifluoromethyl group on the versatile pyridine scaffold, has led to their widespread success in the development of life-saving drugs and effective crop protection agents.

The continued development of novel and efficient synthetic methodologies, particularly in the area of direct C-H trifluoromethylation, will undoubtedly accelerate the discovery of new trifluoromethylpyridine-based molecules with enhanced properties. As our understanding of the intricate interplay between structure and function deepens, we can expect to see the emergence of even more sophisticated applications for these remarkable compounds, not only in medicine and agriculture but also in the exciting field of materials science. The future for trifluoromethylpyridine chemistry is bright, with countless opportunities for innovation and discovery.

Visualizations

Synthetic Strategies for Trifluoromethylpyridines

Caption: Overview of major synthetic routes to trifluoromethylpyridines.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Caption: Key steps in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Experimental Workflow for Direct C-H Trifluoromethylation

Caption: A typical experimental workflow for direct C-H trifluoromethylation.

Part 7: References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Retrieved from [Link][3]

-

AERU, University of Hertfordshire. Fluazifop-butyl (Ref: SL 236). Retrieved from [Link][18]

-

AERU, University of Hertfordshire. Fluazifop-P-butyl (Ref: R154875). Retrieved from [Link][24]

-

Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link][25]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link][2]

-

Google Patents. (n.d.). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. Retrieved from [26]

-

Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link][9]

-

China/Asia On Demand (CAOD). (2018). Improved Synthesis of Apalutamide. Retrieved from [Link][16]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Key Intermediate. Retrieved from [Link][8]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–313. [Link][1]

-

Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Retrieved from [10]

-

ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link][12]

-

Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide. Retrieved from [17]

-

Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved from [11]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Retrieved from [Link][14]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Trifluoromethyl enable high-performance single-emitter white organic light-emitting devices based on quinazoline acceptor. Retrieved from [Link][22]

-

PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link][7]

-

WIPO Patentscope. (2023, July 6). WO/2023/122842 METHOD FOR PREPARING APALUTAMIDE, SYNTHESIS INTERMEDIARIES, AND AMORPHOUS SOLID DISPERSION CONTAINING APALUTAMIDE. Retrieved from [Link][27]

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link][28]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Retrieved from [Link][21]

-

ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link][13]

-

PubMed. (2020, September 18). Regioselective Direct C-H Trifluoromethylation of Pyridine. Retrieved from [Link][29]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link][4]

-

Accounts of Chemical Research. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Retrieved from [Link][30]

-

Organic Letters. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link][31]

-

National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link][15]

-

National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link][32]

-

Organic Syntheses Procedure. (n.d.). nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Retrieved from [Link][33]

-

ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link][34]

-

SciSpace. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link][35]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link][23]

-

MDPI. (n.d.). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Retrieved from [Link][36]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link][37]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link][38]

-

New Journal of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link][39]

-

PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved from [Link][40]

-

SpringerLink. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link][41]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caod.oriprobe.com [caod.oriprobe.com]

- 17. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 18. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 19. Fluazifop - Wikipedia [en.wikipedia.org]

- 20. invasive.org [invasive.org]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 25. scribd.com [scribd.com]

- 26. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Organic Syntheses Procedure [orgsyn.org]

- 34. researchgate.net [researchgate.net]

- 35. scispace.com [scispace.com]

- 36. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method [mdpi.com]

- 37. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 38. mdpi.com [mdpi.com]

- 39. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 40. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 41. hrcak.srce.hr [hrcak.srce.hr]

Introduction: The Strategic Alliance of Pyridine and Fluorine in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Compounds

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, present in a vast number of approved drugs and crop protection agents.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and modulates solubility and basicity, making it a privileged scaffold. In parallel, the strategic incorporation of fluorine into bioactive molecules has become a transformative strategy in drug discovery.[3][4] Fluorine, the most electronegative element, imparts a unique combination of properties, including enhanced metabolic stability, modulated lipophilicity, and altered acidity/basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][5]

This guide delves into the powerful synergy achieved by combining these two entities: the fluorinated pyridine scaffold. We will explore the fundamental physicochemical consequences of introducing fluorine onto the pyridine ring, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to harness these effects for rational molecular design.

Part 1: The Dichotomy of Fluorine's Electronic Influence

To understand the properties of fluorinated pyridines, one must first appreciate the dual electronic nature of the fluorine substituent. Fluorine influences the aromatic π-system through two opposing mechanisms: a powerful, electron-withdrawing inductive effect and a weaker, electron-donating resonance (or mesomeric) effect.[6][7]

-

Inductive Effect (-I): Operating through the sigma (σ) bond framework, fluorine's extreme electronegativity strongly pulls electron density away from the carbon atom to which it is attached.[7] This effect propagates through the ring, reducing the overall electron density and influencing the acidity and basicity of the molecule.

-

Resonance Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the aromatic π-system.[6] This donation of electron density partially counteracts the inductive withdrawal. However, for fluorine, the inductive effect is significantly stronger than the resonance effect, resulting in a net electron withdrawal from the ring.

This interplay is critical; while the ring is deactivated towards electrophilic substitution, the resonance effect still directs substitution to the ortho and para positions.[6]

Caption: Duality of fluorine's electronic effects on the pyridine ring.

Part 2: Modulation of Basicity (pKa)

A primary and predictable consequence of fluorinating the pyridine ring is a significant reduction in the basicity of the pyridine nitrogen, which is quantified by a lower pKa value.

Causality: The Inductive Rationale

The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the entire ring system, including the nitrogen atom.[8] This reduction in electron density on the nitrogen makes its lone pair less available for protonation, thereby weakening it as a base.[9] The effect is cumulative and position-dependent; increasing the number of fluorine substituents further decreases the pKa. Fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) have the most pronounced effect due to their proximity.[8]

Application in Drug Design

Lowering the pKa can be highly advantageous. Many biological systems and cellular compartments (like lysosomes) are acidic. A high pKa can lead to protonation and unwanted sequestration of a drug in these organelles, reducing its effective concentration at the target site. By tuning the pKa downwards with fluorine, chemists can mitigate this risk and improve a compound's pharmacokinetic profile.[9]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 4.00 (Estimated) |

| 2,6-Difluoropyridine | -2.96 |

| Pentafluoropyridine | < -2.0 |

| Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from multiple sources.[8] |

Part 3: The Context-Dependent Impact on Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for drug absorption, distribution, and membrane permeability. It is commonly measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The effect of fluorine on lipophilicity is nuanced and highly dependent on the molecular context.[9][10]

Causality: A Balancing Act

Fluorination influences lipophilicity through two competing effects:

-

Increased Hydrophobic Surface: Replacing a smaller hydrogen atom with a slightly larger fluorine atom increases the molecule's overall surface area. This can enhance hydrophobic interactions and increase lipophilicity.[10]

-

Increased Polarity: The highly polar C-F bond can increase the overall molecular dipole moment. This can lead to stronger interactions with polar solvents like water, thereby decreasing lipophilicity.[10][11]

The net effect depends on the number and position of fluorine atoms and the overall molecular structure. A single fluorine atom often leads to a modest increase in LogP. However, introducing multiple fluorine atoms or highly polar fluorinated groups (like SCF2H) can lead to a counterintuitive decrease in lipophilicity compared to their more fluorinated counterparts (like SCF3), due to the dominance of the polarity effect.[10]

| Compound | LogD (pH 7.4) | Comment |

| 2-(Methylthio)pyridine | 1.69 | Non-fluorinated reference |

| 2-(Difluoromethylthio)pyridine | 1.95 | Modest increase in lipophilicity |

| 2-(Trifluoromethylthio)pyridine | 2.13 | Greatest lipophilicity in the series |

| Data from Bernús et al. (2024)[10] |

Part 4: Enhancing Metabolic Stability

One of the most celebrated applications of fluorination in drug design is to enhance metabolic stability.[3][4] Many drug candidates fail due to rapid metabolism by enzymes, particularly the Cytochrome P450 (CYP) family, which often involves the oxidation of a C-H bond.

Causality: The Strength of the C-F Bond

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~109 kcal/mol), significantly stronger than a typical C-H bond (~98 kcal/mol).[3][12] This inherent strength makes the C-F bond highly resistant to enzymatic cleavage by oxidative enzymes.[5] By replacing a metabolically vulnerable C-H bond—a "metabolic soft spot"—with a C-F bond, medicinal chemists can effectively block this pathway of degradation, thereby increasing the drug's half-life and bioavailability.[4][5]

It is crucial to note that metabolic stability is not solely due to C-F bond strength. Fluorine's electron-withdrawing nature can also deactivate adjacent C-H bonds, making them less susceptible to oxidation.[13][14] However, inappropriate placement of fluorine can sometimes lead to the formation of unstable metabolites that can defluorinate, so careful study is always required.[12]

Caption: Workflow for pKa determination using UV-spectrophotometry.

Protocol 2: LogP/LogD Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous phase. [15][16] Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate.

-